molecular formula C11H5F3N2OS B2810134 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 438218-38-3

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B2810134
CAS No.: 438218-38-3
M. Wt: 270.23
InChI Key: SKEXRZHZBADDHF-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, a mercapto group, and a trifluoromethyl group attached to a nicotinonitrile core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . This process involves a series of reactions such as Knoevenagel condensation, Michael addition, and heterocyclization. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is believed to be due to its ability to modulate glucose metabolism pathways . The compound may interact with enzymes involved in glucose regulation, leading to a decrease in blood glucose levels.

Comparison with Similar Compounds

4-(Furan-2-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile can be compared with other nicotinonitrile derivatives and furan-containing compounds. Similar compounds include:

Properties

IUPAC Name

4-(furan-2-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2OS/c12-11(13,14)9-4-6(8-2-1-3-17-8)7(5-15)10(18)16-9/h1-4H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXRZHZBADDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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